molecular formula C6H9NO6<br>N(CH2COOH)3<br>C6H9NO6 B1678958 Nitrilotriacetic acid CAS No. 139-13-9

Nitrilotriacetic acid

Cat. No. B1678958
CAS RN: 139-13-9
M. Wt: 191.14 g/mol
InChI Key: MGFYIUFZLHCRTH-UHFFFAOYSA-N
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Description

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid with the formula N(CH2CO2H)3 . It is a colorless solid and its conjugate base nitrilotriacetate is used as a chelating agent for Ca2+, Co2+, Cu2+, and Fe3+ . It is a complexing (sequestering) agent that forms stable complexes with Zn2+ .


Synthesis Analysis

The synthesis of NTA involves the reaction of chloroacetic acid with sodium hydroxide to produce sodium chloroacetate. Sodium chloroacetate then reacts with ammonium chloride to form sodium aminotriacetate. The resulting sodium aminotriacetate is acidified to obtain nitrilotriacetic acid .


Molecular Structure Analysis

NTA has a molecular weight of 191.14 . The molecular structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The conjugate base of NTA is a tripodal tetradentate trianionic ligand, forming coordination compounds with a variety of metal ions . In one application, sodium NTA removes Cr, Cu, and As from wood that had been treated with chromated copper arsenate .


Physical And Chemical Properties Analysis

NTA is a white crystal with a melting point of 246°C . It is insoluble in water, with less than 0.01 g/100 mL at 23°C . The standard enthalpy of formation (ΔfH⦵298) is -1.3130–-1.3108 MJ mol−1 .

Scientific Research Applications

1. Environmental Cleanup and Decontamination

  • NTA has been used for the decontamination of nuclear reactors and processing nuclear materials due to its ability to form strong water-soluble complexes with a range of radionuclide and metal ions. This application is significant in managing the dispersal of radionuclides in soil and subsurface environments, but it also poses environmental concerns, such as increased mobility of contaminants (Bolton et al., 1996).

2. Biochemistry and Molecular Biology

  • In molecular biology, NTA shows moderate affinity for hexahistidine (His6) tags, commonly used in the purification of His6-tagged proteins. Enhancing this affinity, tris-NTA, a derivative of NTA, forms more stable complexes with His6-containing molecules, which is crucial in protein purification and immobilization processes (Huang et al., 2009).

3. Biomedical Applications

  • NTA-modified quantum dots have been used for site-specific labeling of histidine-tagged biomolecules in live cells. This application demonstrates the versatility of NTA in bio-imaging and cellular studies (Kim et al., 2008).
  • NTA has been employed to facilitate electron transfer of enzymes like superoxide dismutase (SOD), which is significant for in vivo monitoring of biochemical processes in medical research (Wang et al., 2013).

4. Environmental Chemistry

  • NTA's role in enhancing the removal of heavy metals from polluted soils and waters has been studied. The effectiveness of NTA in mobilizing heavy metals such as chromium, lead, and cadmium from contaminated sites illustrates its potential in environmental remediation (Banat et al., 1974).
  • NTA-modified materials like bamboo charcoal have been used for the adsorption and removal of chromium from aqueous solutions, showcasing its applications in water treatment technologies (Saini et al., 2018).

5. Analytical Chemistry

  • NTA has been used to enhance the sensitivity of kinetic methods for the determination of trace amounts of metals like manganese in solutions. This illustrates NTA's importance in enhancing analytical procedures in chemistry (Mottola & Harrison, 1971).

Safety And Hazards

NTA may form combustible dust concentrations in air and cause serious eye irritation . It has been shown to produce kidney tumors in rodents following long-term exposure to doses higher than those required to produce nephrotoxicity . The International Agency for Research on Cancer (IARC) has placed NTA in Group 2B, indicating it is possibly carcinogenic to humans .

Future Directions

NTA is widely used in the rapidly expanding industrial cleaning and electroplating sectors among others . It is also being considered as a replacement for triphosphate, which was once widely used in detergents and cleansers, but can cause eutrophication of lakes . The global market size of NTA is expected to grow, with forecast data up to the end of 2029 offering crucial predictive insights about future market trends .

properties

IUPAC Name

2-[bis(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)
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InChI Key

MGFYIUFZLHCRTH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)O
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Molecular Formula

C6H9NO6, Array
Record name NITRILOTRIACETIC ACID
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DSSTOX Substance ID

DTXSID6020939
Record name Nitrilotriacetic acid
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Molecular Weight

191.14 g/mol
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Physical Description

Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
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Boiling Point

Solid decomposes (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in DMSO-d6; soluble in ethanol, 1.28 g dissolves in 1 L water at 22.5 °C, Insoluble in most org solvents, In water, 5.91X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 22 °C: 0.128 (poor)
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Density

greater than 1 at 68 °F (USCG, 1999), GREATER THAN 1 AT 20 °C /SOLID/
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

A positive synergistic action was produced by nitrilotriacetic acid in combination with soluble chromium(VI) as potassium dichromate in the induction of gene mutations in Salmonella typhimurium and Drosophila melanogaster. The possibility that this action depended on an effect of nitrilotriacetic acid on chromium(VI) reduction by cellular proteins was demonstrated. Gene mutations were detected by the Ames plate incorporation test on strains (TA-100), (TA-92), (TA-104) and (TA-103) of Salmonella typhimurium. In both the Salmonella and Drosophila systems, the nitrilotriacetic acid synergistically increased the mutagenicity of subtoxic doses of chromium(VI) while at higher chromium(VI) dose levels a decline of mutation frequency was noted in the presence of nitrilotriacetic acid, probably as a result of toxicity. Both effects may be referred to enhanced availability of the final genotoxic agent in the presence of nitrilotriacetic acid. The interaction was particularly evident in strains (TA-100) and (TA-104) which carried mutations affecting cell wall permeability and DNA repair. In these strains, the uptake of chromium(VI) and nitrilotriacetic acid was increased and the resulting DNA damage repaired less efficiently or by error prone mechanisms. Nitrilotriacetic acid may facilitate chromate uptake by the anion carriers of the cell membrane. Other mechanisms linked to its chelating action may also be important as suggested by the significant synergistic effect on chromium(VI) mutagenicity produced by ethylenedinitrilotetraacetic acid at very low doses, which do not modify chromium(VI) reduction by Salmonella proteins in cell free conditions.
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Impurities

HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm
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Product Name

Nitrilotriacetic acid

Color/Form

Prismatic crystals from hot water, White crystalline powder

CAS RN

139-13-9, 49784-42-1
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Melting Point

475 °F (decomposes) (NTP, 1992), 242 °C dec
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Synthesis routes and methods

Procedure details

10 mg of carboxy-modified cores were washed twice with 1 ml of acetonitrile (MeCN) and then taken up in 1 ml of MeCN. To this were added 10 μmol of dicyclohexylcarbodiimide and 10 μmol of N-hydroxysuccinimide. This was followed by shaking at room temperature for two hours. Washing was then carried out once with 1 ml of cyclohexane and once with 1 ml of MeCN. The particles were then taken up in 1 ml of MeCN. 4 μmol of N,N-biscarboxymethyl-L-lysine were added thereto and shaken at room temperature for three hours. This was followed by washing once with 1 ml of acetonitrile and twice with 1 ml of 10 mM phosphate buffer (pH 7.0).
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
10 μmol
Type
reactant
Reaction Step One
Quantity
4 μmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71,400
Citations
RL Anderson, WE Bishop, RL Campbell… - CRC critical reviews in …, 1985 - Taylor & Francis
Nitrilotriacetic acid (NTA) is an aminotricarboxylic acid that can sequester metal ions as water soluble complexes. The acid form of NTA was first synthesized by Heinzt in 1862l and its …
Number of citations: 245 www.tandfonline.com
SP Summers, KA Abboud, SR Farrah… - Inorganic …, 1994 - ACS Publications
The reactions of bismuth subcarbonate with nitrilotriacetic acid (NTA), ethylenediaminetetraacetic acid (EDTA), and diethylenetriaminepentaacetic acid (DTPA) were used to synthesize …
Number of citations: 176 pubs.acs.org
RH Stanford - Acta Crystallographica, 1967 - scripts.iucr.org
… The molecule of nitrilotriacetic acid exists in the crystal as the zwitterion HN+(CH2COOH)… Introduction Nitrilotriacetic acid is widely used in complexometric titrations, and its acid and …
Number of citations: 40 scripts.iucr.org
C Xu, K Xu, H Gu, X Zhong, Z Guo… - Journal of the …, 2004 - ACS Publications
Using N α ,N α -bis(carboxymethyl)lysine to react with FePt magnetic nanoparticles, we synthesized the FePt−NTA conjugate, which immobilizes Ni 2+ ions and selectively binds to …
Number of citations: 528 pubs.acs.org
Z Sun, C Zhang, L **ng, Q Zhou, W Dong… - … science & technology, 2018 - ACS Publications
… In this study, we chose to use nitrilotriacetic acid (NTA) as a representative APCA to explore its impact on the photoreductive degradation of PFOS. NTA is the first chemical synthetic …
Number of citations: 76 pubs.acs.org
K Peneva, G Mihov, A Herrmann… - Journal of the …, 2008 - ACS Publications
… The nitrilotriacetic acid derivatives of different chromophores were successfully used for site-… -soluble perylene(dicarboximide) functionalized with a nitrilotriacetic acid moiety (PDI-NTA). …
Number of citations: 121 pubs.acs.org
HO Pörtner, RG Boutilier, Y Tang, DP Toews - Respiration Physiology, 1990 - Elsevier
… Homogenate metabolism was inhibited by the addition of potassium fluoride and nitrilotriacetic acid (NTA). Model calculations revealed that the influence of dilution, medium buffers, …
Number of citations: 203 www.sciencedirect.com
WR Michael, JM Wakim - Toxicology and applied pharmacology, 1971 - Elsevier
The metabolism of nitrilotriacetic acid (NTA) was studied in detail in rats, and the disposition of the compound was determined in a rabbit, a monkey, and a dog. The compound was …
Number of citations: 63 www.sciencedirect.com
RJ Motekaitis, AE Martell - Journal of Coordination Chemistry, 1994 - Taylor & Francis
… electrodes, fitted with inert gas (Argon) inlet-outlet and a precision piston buret, were placed 5.000 mL of 1.00 M KCl to maintain the ionic strength, 20.50 mg of nitrilotriacetic acid and …
Number of citations: 56 www.tandfonline.com
YV Nancharaiah, N Schwarzenbeck, TVK Mohan… - Water Research, 2006 - Elsevier
… In laboratory-scale reactor studies, the microbial granules degraded 2mM of free nitrilotriacetic acid (NTA) and Fe(III)–NTA completely in 14 and 40h, respectively. Free NTA was …
Number of citations: 95 www.sciencedirect.com

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